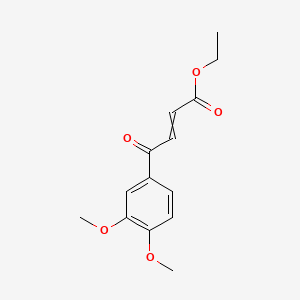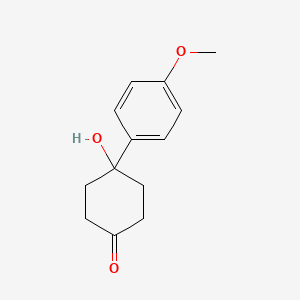
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a hydroxy group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylmagnesium bromide with cyclohexanone, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-4-(4-methoxy-phenyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. Additionally, its analgesic properties may be attributed to its ability to modulate pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-methoxyphenyl)butanoic acid
- 4-Hydroxy-4’-methoxybiphenyl
- 4-Hydroxy-2-quinolones
Uniqueness
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-hydroxy-4-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O3/c1-16-12-4-2-10(3-5-12)13(15)8-6-11(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChI Key |
GETOMYJAUSLEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanoic acid, [9-(acetyloxy)-3,8,10-triethyl-7,8,10-trimethyl-1,5-dioxa-9-azaspiro[5.5]undec-3-yl]methyl ester](/img/structure/B8657666.png)
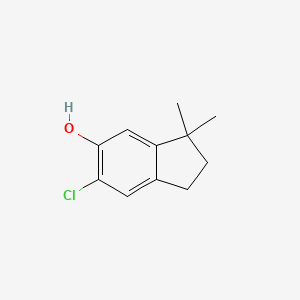
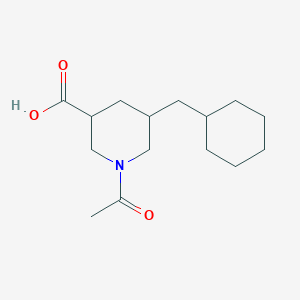
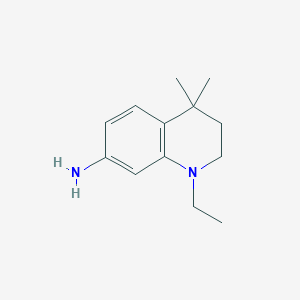
![3H-Thiopheno[2,3-d]1,2,3-triazin-4-one](/img/structure/B8657683.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)
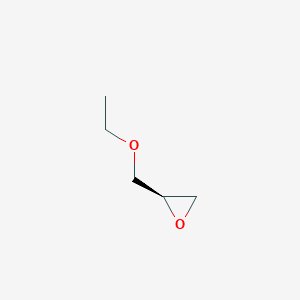
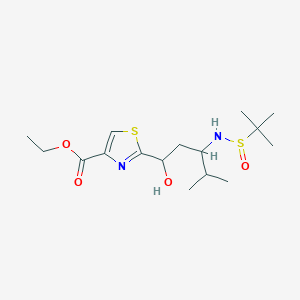

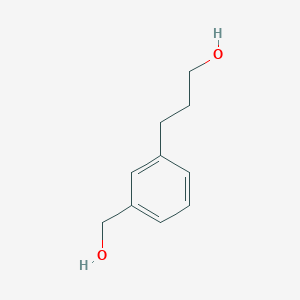
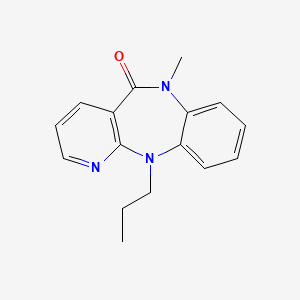
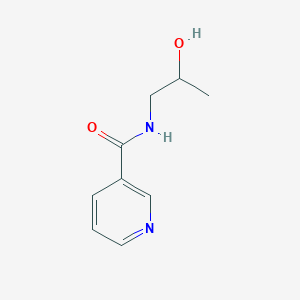
![ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B8657757.png)
